2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Overview
Description
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methoxyphenyl)hydrazine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For instance, it can inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar tricyclic structure and is studied for its potential as a P2X7 receptor antagonist.
1H-pyrazolo[3,4-b]pyridine: Another related compound with applications in medicinal chemistry.
Uniqueness
2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-5,8H,6-7H2,1H3,(H,14,17) |
InChI Key |
FSSBQVXVEHFAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3CCNC(=O)C3=C2 |
Origin of Product |
United States |
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